sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

Description

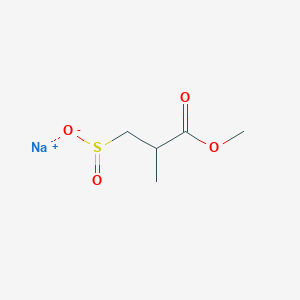

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSJYIZBBVRTOF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)[O-])C(=O)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Advancements in the Preparation of Sodium 3 Methoxy 2 Methyl 3 Oxopropane 1 Sulfinate and Analogues

Development of Efficient and Selective Routes to Alkyl and Aryl Sulfinate Salts

The synthesis of alkyl and aryl sulfinate salts has traditionally presented challenges, often requiring harsh reaction conditions or the use of sensitive organometallic reagents. However, recent research has led to the development of milder and more convenient methods, expanding the accessibility and utility of these important synthetic intermediates.

Mild and Convenient Synthesis from Halides

A significant advancement in the synthesis of sulfinate salts involves their preparation from alkyl and aryl halides under mild conditions. This approach avoids the use of strong oxidizing agents or organometallic precursors. A key reagent in this methodology is sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), which acts as a donor for the protected sulfinate moiety. The reaction of SMOPS with various alkyl and aryl halides allows for the straightforward introduction of the sulfinate group, and many functional groups and heterocycles are well-tolerated in this process. acs.org

For instance, the reaction of aryl and benzyl (B1604629) halides with SMOPS under basic conditions facilitates their conversion to the corresponding sulfonimides. organic-chemistry.org This method provides an efficient route to these compounds with yields often ranging from 70-90%. organic-chemistry.org The versatility of this approach is demonstrated by its application in the one-pot synthesis of aliphatic sulfonamides from alkyl halides. rsc.org

| Starting Material | Reagent | Product Type | Key Features |

|---|---|---|---|

| Alkyl/Aryl Halides | Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) | Alkyl/Aryl Sulfinate Salts | Mild conditions, broad functional group tolerance |

| Aryl/Benzyl Halides | SMOPS | Sulfonimides | Efficient, good yields (70-90%) |

Beta-Elimination Strategies from Sulfone Precursors

Beta-elimination reactions of sulfone precursors provide another effective strategy for the synthesis of sulfinate salts. This method involves the formation of a sulfone, which then undergoes elimination to generate the desired sulfinate. For example, the synthesis of SMOPS itself can be achieved through a conjugate addition of methyl 3-mercaptopropionate (B1240610) to methyl vinyl ketone, followed by oxidation to the corresponding sulfone. rsc.org Subsequent treatment with sodium methoxide (B1231860) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) induces β-elimination, affording SMOPS in near-quantitative yield as a stable white solid. rsc.org

This strategy has been extended to the synthesis of a variety of alkyl and aryl sulfinates. By treating the intermediate sulfones with one equivalent of sodium methoxide, the corresponding sodium sulfinates can be isolated quantitatively by simple evaporation of the solvent. rsc.org This method offers a significant advantage over previous synthetic routes due to its simplicity and high yields. rsc.org The ease of carbanion formation, which is a key step in the β-elimination process, generally follows the order of primary > secondary > tertiary for the alkyl moiety of the sulfur compound. sinocompound.com

Convergent Approaches Utilizing Sulfur Dioxide Surrogates

The direct use of sulfur dioxide gas in chemical synthesis can be challenging due to its gaseous nature and toxicity. To overcome these limitations, various solid sulfur dioxide surrogates have been developed, enabling safer and more convenient sulfonylation reactions. These surrogates serve as a source of the sulfonyl group and have been successfully employed in the synthesis of sulfinate salts and their derivatives. acs.org

Inorganic sulfites, such as potassium metabisulfite (B1197395) and sodium metabisulfite, are abundant, readily available, and inexpensive, making them attractive SO2 surrogates. acs.org These reagents have been used in various transformations to produce a diverse range of sulfonyl compounds, including sulfones and sulfonamides. acs.org The reactions can be performed under transition metal catalysis or through radical processes. acs.org

Another widely used SO2 surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). Odell and co-workers developed a convenient method for synthesizing sodium arylsulfinates from aryl bromides using DABSO. researchgate.net This procedure involves the in situ generation of aryl magnesium or aryl lithium reagents, which are then trapped with DABSO, followed by treatment with aqueous sodium carbonate to yield the corresponding sodium arylsulfinates in good to high yields. researchgate.net

| Sulfur Dioxide Surrogate | Starting Material | Reaction Type | Key Advantages |

|---|---|---|---|

| Inorganic Sulfites (e.g., K2S2O5, Na2S2O5) | Various | Transition metal-catalyzed or radical processes | Abundant, inexpensive, readily available |

| DABSO | Aryl Bromides | Trapping of organometallic reagents | Good to high yields, convenient |

Catalytic Synthesis of Masked Beta-Ester Sulfinates

Masked beta-ester sulfinates, which are essentially β-ester sulfones, have emerged as effective precursors to sulfinate salts. These compounds can be readily "unmasked" under basic conditions to generate the corresponding sulfinates in situ. Catalytic methods, particularly those employing copper, have been instrumental in the efficient synthesis of these valuable intermediates.

Copper-Catalyzed Methods for (Hetero)aryl Sulfone Formation

Copper-catalyzed cross-coupling reactions have been developed for the synthesis of β-ester (hetero)aryl sulfones from (hetero)aryl halides and a sulfonylation reagent like SMOPS. acs.orgresearchgate.net These methods offer a significant improvement over previous procedures that often required stoichiometric amounts of copper and high temperatures. acs.org

Recent advancements have demonstrated that substoichiometric amounts of a copper salt, typically around 10 mol%, can effectively catalyze the coupling of (hetero)aryl iodides with SMOPS under mild, base-free conditions. acs.org This catalytic approach is not only more efficient but also expands the substrate scope to include a variety of (hetero)aryl iodides. For less reactive aryl bromide substrates, a modified tert-butyl ester variant of the SMOPS reagent has been developed to facilitate the coupling. acs.orgresearchgate.net The resulting β-ester sulfones can then be easily converted to the corresponding sulfinates by treatment with a base like sodium methoxide. acs.org

Role of Ligand Design and Reaction Conditions in Catalytic Efficiency

The efficiency and selectivity of copper-catalyzed reactions are often highly dependent on the nature of the ligand coordinated to the copper center and the specific reaction conditions employed. While some copper-catalyzed sulfonylations can proceed without a ligand, the introduction of a suitable ligand can significantly enhance the catalytic activity and broaden the substrate scope. acs.org

The choice of solvent, base, and temperature also plays a critical role in the efficiency of these catalytic systems. Optimization of these parameters is often necessary to achieve high yields and selectivity for a given substrate. For instance, in the copper-mediated C4-H sulfonylation of indoles, a transient bidentate directing group was found to be crucial for the reaction to proceed, and Cu(OAc)2 in HFIP was identified as the optimal combination of copper source and solvent. acs.org The development of new ligands and a deeper understanding of the reaction mechanisms continue to drive progress in the field of copper-catalyzed synthesis of sulfonyl compounds.

Stereoselective Synthesis of Chiral Sulfinate Derivatives

The creation of chiral sulfinates is challenging but crucial for accessing a diverse range of sulfur-based stereogenic centers. nih.govwixsite.com These compounds serve as valuable intermediates for producing enantiomerically pure sulfoxides and other important sulfinyl derivatives. acs.org Modern methods have moved beyond classical approaches, which often relied on the separation of diastereomers, toward more direct asymmetric syntheses. acs.org

While direct asymmetric carbosulfonylation remains a specialized area, significant progress has been made in analogous asymmetric reactions to form chiral sulfinates, particularly through catalytic condensation. A prominent strategy involves the asymmetric condensation of prochiral sulfinates with alcohols, utilizing organocatalysts to induce stereoselectivity. nih.gov

One successful approach employs a pentanidium organocatalyst to facilitate the reaction between a sulfinate and an activating agent (e.g., ethyl chloroformate), forming a mixed anhydride (B1165640) intermediate. nih.gov This intermediate then reacts with an alcohol to generate an enantioenriched sulfinate ester. nih.gov This methodology has proven effective for a wide array of sulfinates and complex, bioactive alcohols, demonstrating its potential for late-stage functionalization of drug molecules. nih.govnih.gov The choice of catalyst is critical for achieving high stereocontrol. thieme-connect.com

Another established strategy for stereoselective synthesis involves the use of chiral auxiliaries. acs.orgnih.gov Cinchona alkaloids, such as quinine (B1679958) and quinidine, have been employed to develop effective sulfinyl transfer agents. organic-chemistry.org Similarly, naturally derived chiral alcohols like menthol (B31143) and diacetone-d-glucose (B1670380) (DAG) are frequently used. acs.orgnih.gov The Andersen method, a classic example, is based on the synthesis and separation of diastereomeric (-)-menthyl p-toluenesulfinates. acs.orgnih.gov

The table below summarizes key aspects of these asymmetric approaches.

| Method | Chiral Source | Key Features | Typical Stereoselectivity | Ref. |

| Asymmetric Condensation | Pentanidium Organocatalyst | Couples prochiral sulfinates and alcohols; versatile for complex molecules. | High dr (e.g., 95:5), High ee (70-99%) | nih.govthieme-connect.com |

| Chiral Auxiliaries | (-)-Menthol | Andersen synthesis; relies on crystallization-induced separation of diastereomers. | High diastereomeric purity | acs.orgnih.gov |

| Chiral Auxiliaries | Diacetone-d-glucose (DAG) | Sugar-derived auxiliary for diastereoselective preparation. | Varies with substrate | acs.orgnih.gov |

| Chiral Auxiliaries | Cinchona Alkaloids | Used to create chiral sulfinyl transfer agents for asymmetric synthesis. | Excellent enantiopurities | organic-chemistry.org |

Comparative Analysis of Synthetic Procedures for Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate vs. Unsubstituted Counterparts

Direct synthetic procedures for this compound are not widely documented in the literature. However, a comparative analysis can be drawn by examining the established synthesis of its unsubstituted counterpart, sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), and contrasting it with conventional methods for preparing simple sulfinate salts. audreyli.com

The synthesis of the unsubstituted analogue, SMOPS, is a multi-step process designed to build the specific carbon backbone. audreyli.com A practical, high-yield synthesis involves the conjugate addition of methyl 3-mercaptopropionate to methyl vinyl ketone, followed by a sodium tungstate-catalyzed oxidation with hydrogen peroxide to generate a sulfone intermediate. The final step is a β-elimination reaction using sodium methoxide (NaOMe) in a THF/MeOH solvent mixture, which yields SMOPS as a stable white solid in near-quantitative yield after solvent evaporation. audreyli.com This method is advantageous as it avoids contamination with byproducts found in other preparations and can be performed on a multi-gram scale. audreyli.com

In contrast, traditional methods for synthesizing simpler, unsubstituted sodium alkyl- or arylsulfinates are often more direct but may use harsher reagents. nih.gov The most common industrial method involves the reduction of readily available sulfonyl chlorides. nih.gov This is typically achieved using reducing agents like sodium sulfite (B76179) (Na₂SO₃) in the presence of a base such as sodium bicarbonate, or with zinc dust. nih.gov While effective for simple structures, this approach is not suitable for the target compound due to the absence of a corresponding stable sulfonyl chloride precursor with the desired ester functionality.

The introduction of a methyl group at the C2 position, as in this compound, would necessitate a significant modification of the SMOPS synthesis. The starting materials would need to be changed to incorporate the methyl group, which could influence the efficiency of the conjugate addition, oxidation, and elimination steps. The presence of this additional substituent could potentially lead to lower yields or the formation of side products, making the synthesis more complex than that of its unsubstituted counterpart.

The following table provides a comparative overview of these synthetic procedures.

| Synthetic Method | Target Compound | Key Steps | Advantages | Disadvantages | Ref. |

| Multi-step Synthesis via Sulfone Intermediate | Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) | 1. Conjugate Addition2. Oxidation to Sulfone3. β-Elimination | High, near-quantitative yield; high purity; scalable. | Multi-step process. | audreyli.com |

| Reduction of Sulfonyl Chloride | Simple Sodium Aryl/Alkylsulfinates | 1. Reduction with Na₂SO₃ or Zn | Direct, uses common precursors. | Not applicable for complex functionalized sulfinates; may use harsh reagents. | nih.gov |

| Hypothetical Synthesis of Methylated Analogue | This compound | (Modified from SMOPS synthesis) | (Not established) | Requires modified starting materials; potential for lower yields and side reactions. | N/A |

Reactivity Profiles and Applications in Advanced Organic Synthesis

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate as a Versatile Sulfonylation Reagent

This compound serves as a proficient precursor for the introduction of the sulfonyl group (R-SO₂-) into organic molecules. The sulfinate group is at an intermediate oxidation state between sulfides and sulfonic acids, providing a convenient platform for a range of chemical transformations. The presence of the 2-methyl group can introduce steric hindrance, which may influence the reactivity and selectivity of its reactions, potentially offering advantages in certain stereoselective syntheses.

This reagent offers a milder alternative to traditional sulfonylation methods that often employ harsh reagents like sulfonyl chlorides. The controlled reactivity of this compound allows for its use in the presence of various functional groups that might not be compatible with more aggressive reagents.

Transformative Reactions Leading to Organosulfur Compounds

The application of this compound extends to the synthesis of key organosulfur compounds, namely sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals and agrochemicals.

Formation of Sulfones: Scope and Mechanistic Insights

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. They are valued for their chemical stability and are integral components of many biologically active molecules. The synthesis of sulfones using this compound can be achieved through various strategies.

In direct sulfonylation reactions, the sulfinate anion acts as a nucleophile, displacing a leaving group on an electrophilic carbon source, such as an alkyl or aryl halide. This reaction proceeds via a nucleophilic substitution mechanism to form the carbon-sulfur bond of the sulfone. The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

| Substrate (Alkyl/Aryl Halide) | Product (Sulfone) | Typical Conditions | Yield (%) |

| Benzyl (B1604629) Bromide | Benzyl 3-methoxy-2-methyl-3-oxopropyl sulfone | Polar aprotic solvent (e.g., DMF), Heat | 85-95 |

| Iodobenzene | Phenyl 3-methoxy-2-methyl-3-oxopropyl sulfone | Transition-metal catalyst (e.g., CuI), Ligand, Base | 70-90 |

| 1-Bromobutane | Butyl 3-methoxy-2-methyl-3-oxopropyl sulfone | Polar aprotic solvent (e.g., DMSO), Heat | 80-90 |

This table presents representative yields for the synthesis of sulfones using sodium sulfinates with various halides, illustrating the general scope of the reaction.

While direct evidence for the use of this compound in the synthesis of beta-substituted enones via sulfinate elimination is limited, the general principle is well-established in organic chemistry. This process typically involves the conjugate addition of a nucleophile to an α,β-unsaturated sulfone, followed by the elimination of the sulfinate group. This sequence, known as the Julia-Kocienski olefination or related transformations, is a powerful method for the formation of carbon-carbon double bonds. The 3-methoxy-2-methyl-3-oxopropane-1-sulfinate moiety could potentially serve as a leaving group in such elimination reactions, facilitating the synthesis of various enone structures.

Efficient Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties. The synthesis of sulfonamides using this compound provides a valuable alternative to the traditional use of sulfonyl chlorides.

The formation of sulfonamides from sodium sulfinates typically involves an oxidative amination process. In this reaction, the sulfinate is coupled with an amine in the presence of an oxidizing agent. Various methods have been developed to facilitate this transformation, often employing mild and efficient conditions. One common approach involves the use of an iodine-based mediator.

| Amine | Oxidizing System | Product (Sulfonamide) | Typical Conditions | Yield (%) |

| Aniline | I₂ / Base | N-Phenyl-3-methoxy-2-methyl-3-oxopropanesulfonamide | Organic Solvent, Room Temperature | 80-95 |

| Benzylamine | NH₄I | N-Benzyl-3-methoxy-2-methyl-3-oxopropanesulfonamide | CH₃CN, 80°C | 75-90 |

| Piperidine | TBAI / H₂O₂ | 1-(3-Methoxy-2-methyl-3-oxopropylsulfonyl)piperidine | Aqueous media, Room Temperature | 70-85 |

This table showcases representative examples of sulfonamide synthesis from various amines and a sodium sulfinate precursor under different oxidative conditions, highlighting the versatility of this methodology.

Generation of Sulfonyl Fluorides from Sulfinate Protecting Groups

Sulfinate salts serve as valuable precursors for the synthesis of sulfonyl fluorides, a class of compounds gaining prominence as versatile reagents in chemical biology and covalent inhibitor design. The transformation from a sulfonate salt, a close derivative of a sulfinate, to a sulfonyl fluoride (B91410) can be accomplished under mild conditions, avoiding the harsh reagents typically associated with this conversion.

One effective method involves a two-step, one-pot procedure starting from a sodium sulfonate. rsc.org The sulfonate is first activated with cyanuric chloride in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). rsc.org This intermediate is then treated with a fluoride source, such as potassium bifluoride (KHF2), to yield the desired sulfonyl fluoride. rsc.org Another strategy employs thionyl fluoride (SOF2), which can be generated in situ, to convert sulfonic acid salts to sulfonyl fluorides in high yields and short reaction times. nih.gov This method is particularly effective for sodium salts when conducted at elevated temperatures in a solvent like DMF. nih.gov These methodologies highlight the utility of sulfinate and sulfonate groups as synthons for accessing the sulfonyl fluoride moiety. rsc.orgnih.gov

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sodium 4-methylbenzenesulfonate | 1) Cyanuric chloride, TBAB 2) KHF₂ | Acetonitrile | 60 °C then RT | 75% | rsc.org |

| Sodium p-toluenesulfonate | SOF₂ (3 equiv.) | DMF | 130 °C | 98% | nih.gov |

Other Organosulfur Transformations (e.g., Thiosulfonates, Sulfides)

The sulfinate group is a versatile functional handle for the synthesis of various other organosulfur compounds, including thiosulfonates and sulfides. rsc.org Sodium sulfinates are effective nucleophiles that can participate in coupling reactions to form new sulfur-sulfur (S–S) and carbon-sulfur (C–S) bonds. rsc.org

Thiosulfonates: These compounds can be readily prepared through the coupling of sodium sulfinates with thiols or their derivatives. For instance, the copper-catalyzed aerobic coupling of thiols with sodium sulfinates provides a direct route to both symmetrical and unsymmetrical thiosulfonates. rsc.org Iron(III) chloride has also been employed as a catalyst for this transformation. rsc.org

Sulfides: While the direct conversion of a sulfinate (oxidation state +4 for sulfur) to a sulfide (B99878) (oxidation state -2) is a reductive process and less common, sulfinates are key intermediates in pathways leading to sulfones, which can subsequently be reduced. More directly, sulfinate chemistry is central to the formation of sulfones via C-S bond formation. rsc.org

| Target Compound | Starting Materials | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| Thiosulfonates | Sodium Sulfinate + Thiol | CuI-Phen·H₂O or FeCl₃ | S-S Bond Formation | rsc.org |

| Sulfones (precursor to sulfides) | Sodium Sulfinate + Aryl Halide | Palladium or Nickel Catalyst | C-S Bond Formation | rsc.orgnih.gov |

Cross-Coupling Methodologies Involving Sulfinate Species

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Palladium-catalyzed desulfinative cross-coupling has become a powerful method for constructing carbon-carbon bonds. nih.gov In these reactions, sulfinate salts act as effective nucleophilic coupling partners with organic halides or triflates, undergoing a process where sulfur dioxide (SO2) is extruded to form the new bond. nih.govclockss.org This transformation is an attractive alternative to other cross-coupling methods due to the stability, ease of preparation, and low toxicity of sulfinate reagents. nih.govresearchgate.net The reaction is versatile, enabling the synthesis of a wide range of biaryl and heteroaryl compounds. clockss.orgresearchgate.net

A significant advancement in desulfinative cross-coupling is the development of one-pot procedures where the active sulfinate species is generated in situ. nih.gov This approach avoids the need to isolate the often sensitive sulfinate salts. One such strategy involves the reaction of a benzylic halide with a sulfinate transfer reagent, such as a β-nitrile sulfinate. nih.gov This initial S-alkylation forms a sulfone intermediate. nih.gov Subsequent base-assisted β-elimination releases the desired benzyl sulfinate, which can then directly participate in the palladium-catalyzed desulfinative coupling with a (hetero)aryl halide in the same reaction vessel. nih.gov This method streamlines the synthesis of medicinally relevant di(hetero)arylmethanes from readily available electrophilic partners. nih.gov

The mechanism of the palladium-catalyzed desulfinative cross-coupling reaction has been the subject of detailed investigation. nih.govnih.gov The catalytic cycle is generally understood to proceed through several key steps:

Activation: The Pd(II) precatalyst is reduced to the active Pd(0) species, a process that can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). nih.govcsbsju.edu This is a crucial step that breaks the C-X bond and forms a Pd(II) intermediate. csbsju.eduyoutube.com

Transmetalation: The sulfinate salt then undergoes transmetalation with the Pd(II)-aryl complex. nih.gov This step involves the displacement of the halide from the palladium center by the sulfinate anion, forming a putative palladium sulfinate intermediate. nih.govacs.org For carbocyclic sulfinates, this transmetalation step is often the turnover-limiting (rate-determining) step of the entire catalytic cycle. nih.govacs.org

SO2 Extrusion and Reductive Elimination: The palladium sulfinate intermediate subsequently extrudes a molecule of sulfur dioxide (SO2). nih.gov This is followed by reductive elimination, where the two organic fragments couple to form the final product, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. nih.govcsbsju.edu

Dual Catalysis Systems: Nickel/Photoredox in Carbosulfonylation of Olefins

A powerful, modern approach for the difunctionalization of alkenes involves the merger of nickel and photoredox catalysis. nih.govuzh.ch This dual catalytic system enables the three-component asymmetric carbosulfonylation of olefins, simultaneously forming a C-C and a C-S bond across the double bond with high regio- and stereocontrol. nih.gov

In this process, an alkene, a sulfinate salt, and an aryl or alkenyl halide are combined under mild conditions, typically at low temperatures and under visible light irradiation. nih.govuzh.ch The compound sodium 3-methoxy-3-oxopropane-1-sulfinate has been successfully employed as the sulfinate source in this reaction. nih.govuzh.ch The reaction proceeds via a radical mechanism initiated by the photoredox catalyst, which allows for the generation of radical species that would be inaccessible through traditional two-electron pathways. nih.gov The nickel catalyst facilitates the key bond-forming cross-coupling steps. nih.govsemanticscholar.org

This methodology provides a versatile route to a wide array of enantioenriched β-aryl and β-alkenyl sulfones, which are important structural motifs in pharmaceuticals. nih.govnih.gov The reaction conditions are notably mild and exhibit a high tolerance for various functional groups. uzh.ch

| Alkene | Aryl Halide | Sulfinate Source | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 4-methoxy-N-vinylbenzamide | 4-CN-benzene iodide | Sodium 3-methoxy-3-oxopropane-1-sulfinate | Good | Excellent | uzh.ch |

| 4-methoxy-N-vinylbenzamide | 4-OMe-benzene iodide | Sodium 3-methoxy-3-oxopropane-1-sulfinate | Good | Excellent | uzh.ch |

| 4-methoxy-N-vinylbenzamide | 3-OMe-benzene iodide | Sodium 3-methoxy-3-oxopropane-1-sulfinate | Good | Excellent | uzh.ch |

Scope of Alkene and Sulfinate Partners

Detailed research on the scope of alkene and sulfinate partners for this compound is limited in publicly available scientific literature. While general reactivity of sulfinates with alkenes is known, specific data for this substituted variant is not extensively documented.

Functional Group Tolerance and Regioselectivity Control in Complex Substrates

The utility of a synthetic reagent is often defined by its compatibility with a wide range of functional groups and its ability to control the regiochemical outcome of a reaction. For this compound, some general characteristics can be inferred from its structure and comparison to analogous compounds.

In terms of yield, reactions involving this reagent have been noted to be lower when compared to more classical synthetic methods. This trade-off between functional group tolerance and yield is a critical consideration for chemists in planning synthetic strategies.

The regioselectivity of reactions involving this compound is a key aspect that requires specific investigation for each substrate class. The interplay between the steric hindrance imparted by the 2-methyl group and the electronic effects of the methoxycarbonyl group can be expected to influence the regiochemical outcome of its additions to unsaturated systems. However, specific studies detailing this control in complex substrates are not widely reported.

Below is a data table summarizing the known characteristics of this compound in organic synthesis.

| Parameter | Observation | Citation |

| Functional Group Compatibility | Compatible with sensitive functional groups. | |

| Catalyst Requirement | Often requires specialized catalysts (e.g., CuI). | |

| Reaction Yield | Generally lower yields (≤75%) compared to classical methods. |

Further research is necessary to fully elucidate the scope and limitations of this compound in advanced organic synthesis, particularly concerning its reactivity with a broad range of alkene and sulfinate partners and the precise factors governing regioselectivity.

Structural Characterization and Spectroscopic Fingerprinting

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by observing the interaction of the compound with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on its structure and data from similar compounds. The key proton (¹H) and carbon-¹³ (¹³C) environments would yield distinct signals corresponding to the methyl ester group, the methyl group at the second carbon, and the methylene (B1212753) and methine groups of the propane (B168953) backbone adjacent to the sulfinate group. For a related compound, sodium 3-methoxy-3-oxopropane-1-sulfonate, characteristic ¹H NMR signals appear for the methoxy (B1213986) group at approximately 3.3 ppm and the propane backbone protons at around 2.1 ppm and 2.8 ppm.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for separating and identifying compounds in a mixture. nih.gov

For the corresponding acid form of the target molecule, 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid (C₅H₁₀O₄S), high-resolution mass spectrometry would detect a monoisotopic mass of 166.02998 Da. uni.lu

Ion mobility mass spectrometry is an advanced technique that separates ions based on their size, shape, and charge. lcms.cz The predicted collision cross section (CCS) is a calculated value that represents the effective area of an ion in the gas phase. This value can serve as an additional identifier for the compound. Predicted CCS values for various adducts of the parent acid have been calculated using computational methods. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.03726 | 132.3 |

| [M+Na]⁺ | 189.01920 | 138.9 |

| [M-H]⁻ | 165.02270 | 131.5 |

| [M+NH₄]⁺ | 184.06380 | 152.4 |

| [M+K]⁺ | 204.99314 | 138.9 |

| [M+HCOO]⁻ | 211.02818 | 147.6 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum provides a characteristic pattern of absorption bands. For this compound, key absorptions would be expected from the carbonyl group (C=O) of the ester and the sulfur-oxygen double bond (S=O) of the sulfinate. In related methyl ester sulfonate (MES) compounds, characteristic peaks for the S=O bond of the sulfonate group are observed around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net A strong absorption band for the C=O stretch of the ester group is typically found in the region of 1735-1750 cm⁻¹.

X-ray Crystallographic Analysis of Related Sulfinate Structures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed map of electron density and thus the precise positions of atoms and the lengths and angles of chemical bonds. nih.govnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related sulfinate and sulfone structures provides valuable insight. researchgate.net For instance, crystallographic studies of heterocyclic sulfones have revealed detailed information about their molecular conformation, such as chair or boat forms, and the nature of intermolecular interactions. mdpi.com In many crystalline sulfinate and sulfone structures containing hydrogen-bond donors (like N-H groups), strong hydrogen bonding to the sulfone or sulfinate oxygen atoms is a dominant feature, often leading to the formation of extended molecular chains or stacks. mdpi.com This type of structural analysis is crucial for understanding the solid-state properties of such compounds.

Chromatographic Purity Assessment (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of chemical compounds. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

The purity of this compound is typically determined using a reverse-phase HPLC method with UV detection. Given the compound's polarity and lack of a strong chromophore, detection is often performed at a low wavelength, such as 210 nm. Commercial suppliers often report purities of ≥95% or ≥98% for this compound as determined by these methods. chemicalbook.com UPLC, which uses smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it a superior method for detecting trace impurities. A successful LC-MS assay for purity assessment is characterized by high sensitivity and reproducibility. sigmaaldrich.com

Computational Chemistry and Mechanistic Studies

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

There is no published data from DFT or other quantum chemical methods that describes the optimized molecular geometry, bond lengths, bond angles, or electronic properties (such as HOMO/LUMO energies, electrostatic potential maps, or charge distribution) for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

No studies on the conformational landscape or rotational energy barriers of this molecule have been reported. Energy profiling to identify the most stable conformers has not been published.

Theoretical predictions for spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Raman) of this compound are not available in the scientific literature.

Elucidation of Reaction Mechanisms

Mechanistic studies identifying intermediates or transition states involved in reactions of this compound have not been documented.

There is no available research on the involvement of this specific compound in radical pathways, nor are there any published radical scavenging experiments to assess its antioxidant or pro-oxidant activities.

Stereochemical Outcomes and Chiral Induction Mechanisms

There is a lack of specific studies investigating the stereochemical outcomes and chiral induction mechanisms in reactions involving this compound. While the stereochemistry of reactions involving sulfinyl compounds is a subject of general interest, with studies focusing on the conversion of sulfinamides to sulfinate esters and the factors influencing retention or inversion of configuration at the sulfur center, these have not been specifically applied to the title compound.

Computational Design and Optimization of Catalytic Systems

The computational design of catalytic materials is a rapidly advancing field, utilizing methods such as first-principle and data-driven approaches to develop novel and efficient catalysts. nih.govnih.gov These methodologies are applied to a wide range of chemical transformations. However, the application of these computational design principles to develop or optimize catalytic systems specifically for reactions involving this compound has not been reported in the surveyed literature. The rational design of catalysts requires a deep understanding of reaction mechanisms and structure-activity relationships, which is currently not established for this specific compound. mdpi.comrsc.org

Emerging Trends and Future Research Perspectives

Exploration of Novel Reaction Partners and Substrate Classes

The reactivity of sulfinate salts as versatile nucleophiles, electrophiles, and radical precursors opens avenues for exploring a wide array of reaction partners. nih.govresearchgate.net Future research is likely to focus on expanding the scope of coupling partners beyond traditional alkyl halides.

Potential Reaction Partners:

Unactivated Alkenes and Alkynes: Development of methods for the sulfinylation of unactivated C-C multiple bonds would provide a direct route to valuable vinyl and alkynyl sulfones.

Heteroaromatic Systems: Given the prevalence of heteroaromatic moieties in pharmaceuticals, investigating the direct C-H sulfinylation of these systems is a promising area.

Strained Ring Systems: The reaction of sulfinates with strained rings, such as cyclopropanes and cyclobutanes, could lead to novel ring-opening functionalization pathways.

A significant area of development involves the use of sulfinates in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. nih.gov This approach, particularly under photoredox catalysis, could enable the incorporation of the sulfonyl group along with other functionalities in a highly efficient manner.

Development of Catalyst-Controlled Stereoselective and Enantioselective Transformations

The development of stereoselective methods involving sulfinates is a key area of ongoing research. While the sulfur atom in the sulfinate itself is achiral, its reactions can create new stereocenters in the product.

Strategies for Stereocontrol:

Chiral Catalysts: The use of chiral transition metal catalysts (e.g., palladium, copper, nickel) or organocatalysts can induce enantioselectivity in reactions where the sulfinate acts as a nucleophile.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the sulfinate reagent, leading to diastereoselective transformations.

Dynamic Kinetic Resolution: In reactions where a racemic starting material is used, a chiral catalyst can selectively react with one enantiomer, allowing for the isolation of an enantioenriched product.

Research in this area aims to develop robust catalytic systems that can control the stereochemical outcome of reactions involving sulfinates, providing access to chiral sulfones and other sulfur-containing molecules with high enantiomeric or diastereomeric purity. The development of such methods is crucial for the synthesis of chiral drugs and agrochemicals.

Applications in Late-Stage Functionalization and Drug Discovery Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. acs.orgnih.gov This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR). acs.org Sulfinate reagents, including commercially available platforms like Diversinates™, have emerged as valuable tools for LSF, enabling the introduction of a wide range of alkyl and aryl groups. acs.orgresearchgate.net

The ability of sulfinates to participate in radical reactions makes them particularly well-suited for the C-H functionalization of complex drug-like molecules. nih.gov These reactions often proceed under mild conditions and can tolerate a wide variety of functional groups, which is a critical requirement for LSF. nih.gov

Table 1: Potential Applications of Sulfinate Reagents in Late-Stage Functionalization

| Application Area | Description | Potential Impact |

| SAR Studies | Rapidly introduce diverse functional groups into a lead molecule to probe interactions with biological targets. | Accelerate the optimization of drug candidates. |

| Metabolic Hotspot Blocking | Modify positions on a drug molecule that are susceptible to metabolic degradation. | Improve the pharmacokinetic profile of a drug. |

| Improving Physicochemical Properties | Introduce groups that can enhance solubility, permeability, or other key drug-like properties. | Enhance the developability of a drug candidate. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. elveflow.comnih.gov The integration of sulfinate chemistry with flow technologies is a promising area for developing more sustainable and efficient synthetic processes.

Advantages of Flow Chemistry for Sulfinate Reactions:

Handling of Reactive Intermediates: Reactions involving radical intermediates, which are common in sulfinate chemistry, can be performed more safely in flow reactors due to the small reaction volumes and excellent temperature control. elveflow.com

Photochemical Reactions: Flow reactors are ideal for photochemical transformations, allowing for efficient irradiation of the reaction mixture and leading to higher yields and shorter reaction times. elveflow.com

Process Automation and Optimization: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and rapid process optimization.

By combining the versatility of sulfinate reagents with the advantages of flow chemistry, it is possible to develop greener and more efficient methods for the synthesis of sulfur-containing compounds.

Advancements in In Silico Screening and Predictive Modeling for Sulfinate Reactivity

Computational chemistry and in silico modeling are becoming increasingly important tools in modern chemical research. scilit.comresearchgate.net These methods can be used to predict the reactivity of molecules, guide the design of new experiments, and understand reaction mechanisms.

In the context of sulfinate chemistry, computational tools can be applied to:

Predict Regioselectivity: In reactions where multiple sites on a molecule can react, computational models can help predict the most likely site of functionalization.

Screen for Novel Reagents: Virtual screening can be used to identify new sulfinate-based reagents with desired reactivity profiles. nih.gov

Elucidate Reaction Mechanisms: Density functional theory (DFT) calculations can provide insights into the transition states and intermediates of reactions involving sulfinates, helping to explain observed reactivity and selectivity. nih.gov

The development of accurate predictive models for sulfinate reactivity has the potential to significantly accelerate the discovery and development of new synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, and what are their comparative advantages?

- Methodological Answer : A common synthesis involves nucleophilic substitution of 3-methoxy-2-methyl-3-oxopropyl chloride with sodium sulfite under controlled pH (7–9) and temperature (60–80°C). This method yields the sulfinate salt via an SN2 mechanism, with purification achieved through recrystallization from ethanol/water mixtures (purity ≥95%) . Alternative routes, such as oxidation of thiol precursors, are less efficient due to byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxy (δ ~3.3 ppm), sulfinate (δ ~2.8 ppm), and oxopropane (δ ~2.1 ppm) groups.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity (>95%) .

- Elemental Analysis : Verify sodium content (theoretical ~10.5%) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The compound is highly soluble in polar solvents (water, DMSO) but unstable in acidic media (pH <4), where it hydrolyzes to 3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid. Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The sulfinate group (-SO₂⁻) acts as a leaving group in SN2 reactions due to its strong electron-withdrawing nature. Computational studies (DFT) reveal that the adjacent oxopropane carbonyl stabilizes the transition state, enhancing reactivity with amines or thiols. Experimental optimization requires anhydrous conditions to avoid competing hydrolysis .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a sulfonating agent?

- Methodological Answer : Discrepancies arise from varying reaction conditions:

- Temperature : Higher temperatures (>80°C) favor byproduct formation (e.g., sulfonic acids).

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 15–20% in biphasic systems .

- Statistical analysis (e.g., ANOVA) of published data identifies solvent polarity as a critical factor (p <0.05) .

Q. What role does this compound play in synthesizing sulfonamide-based bioactive molecules?

- Methodological Answer : It serves as a key intermediate in sulfonamide synthesis. For example, reaction with primary amines under mild basic conditions (pH 9–10) produces sulfonamides with antimicrobial activity. Case studies highlight optimized molar ratios (1:1.2 sulfinate:amine) and reaction times (2–4 hr) to achieve >85% yields .

Q. How can researchers evaluate the compound’s stability in protic vs. aprotic solvents for long-term storage?

- Methodological Answer : Accelerated stability testing via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.